1-Iodo-4-(4-iodophenyl)tellanylbenzene
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Overview
Description
1-Iodo-4-(4-iodophenyl)tellanylbenzene is an organotellurium compound characterized by the presence of iodine atoms and a tellurium atom bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-4-(4-iodophenyl)tellanylbenzene typically involves the reaction of 4-iodophenyl telluride with iodine in the presence of a suitable solvent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-(4-iodophenyl)tellanylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to a lower oxidation state.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-Iodo-4-(4-iodophenyl)tellanylbenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organotellurium compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(4-iodophenyl)tellanylbenzene involves its interaction with molecular targets through its tellurium and iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylalanine: A phenylalanine derivative with an iodine atom at the 4-position on the benzene ring.
1-Iodo-4-nitrobenzene: A benzene derivative with iodine and nitro groups at the 1- and 4-positions, respectively.
Uniqueness
1-Iodo-4-(4-iodophenyl)tellanylbenzene is unique due to the presence of both iodine and tellurium atoms in its structure. This combination imparts distinct chemical properties, such as higher reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
Properties
CAS No. |
141381-08-0 |
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Molecular Formula |
C12H8I2Te |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
1-iodo-4-(4-iodophenyl)tellanylbenzene |
InChI |
InChI=1S/C12H8I2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
XEMNIIKQBPYKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[Te]C2=CC=C(C=C2)I)I |
Origin of Product |
United States |
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